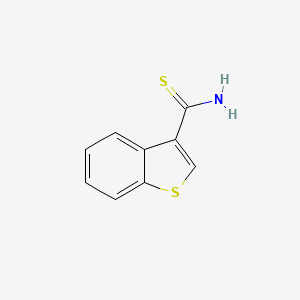

1-Benzothiophene-3-carbothioamide

Overview

Description

“1-Benzothiophene-3-carbothioamide” is a chemical compound with the molecular formula C9H7NS2 . It is a derivative of benzothiophene, a sulfur-containing heterocycle .

Synthesis Analysis

The synthesis of benzothiophene derivatives, including 1-Benzothiophene-3-carbothioamide, involves various methods. One approach involves the assembly of the heterocyclic core and the functionalization of position 3 of benzothiophene . Another method involves a transition-metal-free Pummerer CH–CH-type cross-coupling and a Newman–Kwart reaction .

Molecular Structure Analysis

The molecular structure of 1-Benzothiophene-3-carbothioamide has been studied using B3LYP hybrid functional with 6-311++G(d,p) as basis set . The structural study shows that the stability of the crystalline structure arises from O-H…O, C-H…O as well as S-H…O hydrogen bonding interactions .

Chemical Reactions Analysis

Benzothiophenes, including 1-Benzothiophene-3-carbothioamide, can be synthesized from aryne precursors and alkynyl sulfides. This process involves the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .

Physical And Chemical Properties Analysis

1-Benzothiophene-3-carbothioamide has a molecular weight of 193.29 g/mol . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis of Derivatives

The compound “1-Benzothiophene-3-carbothioamide” is used in the synthesis of its derivatives, including both the assembly of the heterocyclic core and the functionalization of position 3 of benzothiophene . This process is crucial in medicinal chemistry, as it allows for the creation of a significant number of candidate compounds for preclinical and clinical studies .

Medicinal Chemistry

Derivatives of “1-Benzothiophene-3-carbothioamide” are considered a valuable molecular scaffold for medicinal chemistry . They have been selected over time for various preclinical and clinical studies, indicating their potential in the development of new drugs .

Heterocyclization Reactions

“1-Benzothiophene-3-carbothioamide” is involved in heterocyclization reactions. For instance, tandem Rh-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates allows the preparation of substituted 1-benzothiophene-3-carboxamides .

Intramolecular Thioarylation

A series of 2-aminobenzothiophenes, including esters of 3-carboxylic acids, were obtained by a CuBr/1,10-Phen-catalyzed Ullmann cross coupling . This method involves the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides .

Electrochemical Synthesis

“1-Benzothiophene-3-carbothioamide” can be synthesized under electrochemical conditions . This method involves the reaction of sulfonhydrazides with internal alkynes, leading to the formation of a quaternary spirocyclization intermediate .

Materials Science

Benzothiophenes, which include “1-Benzothiophene-3-carbothioamide”, have diverse applications in materials science . They are present in many natural products, and their derivatives are of great importance in the construction of functional materials .

Mechanism of Action

While the specific mechanism of action for 1-Benzothiophene-3-carbothioamide is not mentioned in the search results, benzothiophene derivatives have been found to exhibit various biological activities, allowing them to act as anti-microbial, anti-cancer, anti-inflammatory, anti-oxidant, anti-tubercular, anti-diabetic, anti-convulsant agents, and more .

Safety and Hazards

Future Directions

Benzothiophene derivatives, including 1-Benzothiophene-3-carbothioamide, are promising candidates for the development of new potent lead molecules in drug design . Future research may focus on the synthesis of more active and less toxic benzothiophene-based medicinal drugs . Biocatalytic strategies are also being explored for the construction of sp3-rich polycyclic compounds from benzothiophenes .

properties

IUPAC Name |

1-benzothiophene-3-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NS2/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQGQIBRTUHBEDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380008 | |

| Record name | 1-benzothiophene-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzothiophene-3-carbothioamide | |

CAS RN |

24662-24-6 | |

| Record name | 1-benzothiophene-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

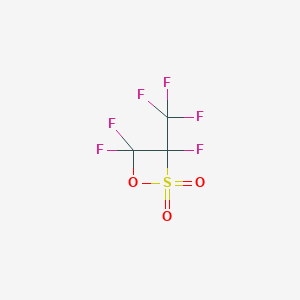

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.